12-Fluoro-5-methylchrysene
Description
12-Fluoro-5-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorine atom at the 12-position (a peri position) and a methyl group at the 5-position of the chrysene backbone. This compound has been extensively studied due to its significantly lower tumorigenic activity compared to its parent compound, 5-methylchrysene, a known potent environmental carcinogen . The reduced carcinogenicity is attributed to the fluorine atom's steric and electronic effects, which alter metabolic activation pathways critical for DNA adduct formation .
Properties
CAS No. |
61413-38-5 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
12-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-13-6-2-3-7-14(13)17-11-18(20)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |
InChI Key |
PKWOZBMMJBJRKD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)F |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)F |
Other CAS No. |
61413-38-5 |
Synonyms |
12-fluoro-5-methylchrysene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Effects
The carcinogenicity of fluorinated 5-methylchrysene derivatives is highly dependent on the position of fluorine substitution:
- Peri-position fluorine (12-F, 1-F, 3-F) : These derivatives (e.g., 12-fluoro-5-methylchrysene, 1-fluoro-5-methylchrysene, 3-fluoro-5-methylchrysene) exhibit reduced tumor-initiating activity due to steric hindrance at sites critical for metabolic activation .
Table 1: Tumor-Initiating Activity of Fluorinated 5-Methylchrysene Derivatives
| Compound | Tumor Incidence (Mice) | Relative Potency vs. 5-Methylchrysene | Key Structural Feature |
|---|---|---|---|
| 5-Methylchrysene | High | 1.0 (Reference) | Bay-region methyl group |
| This compound | Low | 0.2–0.3 | Peri-fluorine inhibition |
| 7-Fluoro-5-methylchrysene | High | 1.0 | Unhindered metabolic site |
| 1-Fluoro-5-methylchrysene | Low | 0.3 | Peri-fluorine inhibition |
Metabolic Activation and Dihydrodiol Formation
The 1,2-dihydrodiol metabolite of 5-methylchrysene is a proximate carcinogen that undergoes further epoxidation to form DNA-binding diol-epoxides. Fluorine at the 12-position disrupts this pathway:
- In mouse epidermis, the ratio of 7,8-dihydrodiol (non-carcinogenic) to 1,2-dihydrodiol (carcinogenic) for this compound is 68:1, versus 1:1 for 5-methylchrysene .
- Pretreatment with 3-methylcholanthrene (a cytochrome P450 inducer) increases dihydrodiol formation but maintains the skewed ratio, confirming fluorine's inhibitory role .
Table 2: Key Metabolic Differences
| Parameter | This compound | 5-Methylchrysene |
|---|---|---|
| Major Epidermal Metabolite | 7,8-Dihydrodiol | 1,2-Dihydrodiol |
| 1,2-Dihydrodiol Formation | Inhibited (peri-F effect) | Unhindered |
| Carcinogenic Potential | Low | High |
Mutagenicity and Mechanistic Insights
- Mutagenicity : this compound shows weaker mutagenic activity in Salmonella typhimurium TA100 compared to 5-methylchrysene, aligning with its lower tumorigenicity .
- Mechanistic Basis: The peri-fluorine atom disrupts enzymatic oxidation at the adjacent 1,2-position, preventing the formation of carcinogenic diol-epoxides. This effect is absent in derivatives with fluorine at non-peri positions (e.g., 7-F) .
Structural Requirements for Carcinogenicity
Two structural features govern carcinogenicity in this series:
Bay-region methyl group : Enhances metabolic activation by stabilizing reactive intermediates.
Unhindered peri position : Allows enzymatic access to form 1,2-dihydrodiol. Substitution with fluorine or other bulky groups (e.g., methoxy, methyl) at peri positions reduces activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
